molecular formula C15H21N B14363532 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane CAS No. 92486-47-0

9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane

Katalognummer: B14363532
CAS-Nummer: 92486-47-0
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: HPPFNAUQJYDMJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane is a bicyclic compound that features a unique structural framework. This compound is characterized by its bicyclo[4.2.1]nonane core, which is a common motif in many organic compounds. The presence of the 4-methylphenyl group and the azabicyclo structure adds to its complexity and potential for diverse chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of an azomethine ylide with an activated alkene. This reaction is followed by reduction and lactamization to form the desired bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Analyse Chemischer Reaktionen

Types of Reactions

9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced bicyclic compounds.

Wissenschaftliche Forschungsanwendungen

9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. For instance, its derivatives that act as serotonin reuptake inhibitors work by binding to the serotonin transporter, thereby blocking the reuptake of serotonin and increasing its availability in the synaptic cleft . This interaction involves specific pathways related to neurotransmitter regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-(4-Methylphenyl)-9-azabicyclo[421]nonane is unique due to the presence of the 4-methylphenyl group and the azabicyclo structure

Eigenschaften

CAS-Nummer

92486-47-0

Molekularformel

C15H21N

Molekulargewicht

215.33 g/mol

IUPAC-Name

9-(4-methylphenyl)-9-azabicyclo[4.2.1]nonane

InChI

InChI=1S/C15H21N/c1-12-6-8-15(9-7-12)16-13-4-2-3-5-14(16)11-10-13/h6-9,13-14H,2-5,10-11H2,1H3

InChI-Schlüssel

HPPFNAUQJYDMJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C3CCCCC2CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.